N-(4-methylphenyl)-6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(4-AMINO-6-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of multiple functional groups, including an amino group, a phenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of N-(4-AMINO-6-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-METHYLPHENYL)AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-amino-6-chloro-1,3,5-triazine with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylaniline to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
N-(4-AMINO-6-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-METHYLPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Scientific Research Applications
N-(4-AMINO-6-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-METHYLPHENYL)AMINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(4-AMINO-6-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-METHYLPHENYL)AMINE involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells. In cancer research, it has been found to inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
N-(4-AMINO-6-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-METHYLPHENYL)AMINE can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds also exhibit antimicrobial and anticancer activities but differ in their chemical structure and specific mechanisms of action.
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties, imidazole derivatives have a different core structure compared to triazine derivatives.
Indole derivatives: These compounds are widely studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C19H17N7OS |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-N-(4-methylphenyl)-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H17N7OS/c1-12-7-9-14(10-8-12)21-18-23-15(22-17(20)24-18)11-28-19-26-25-16(27-19)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H3,20,21,22,23,24) |
InChI Key |
CBIDQYFCMLLACK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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